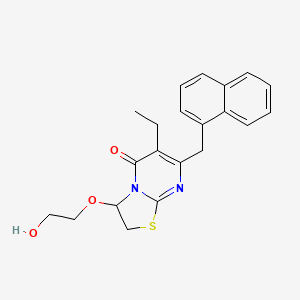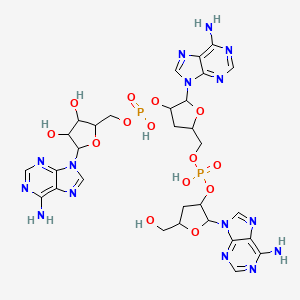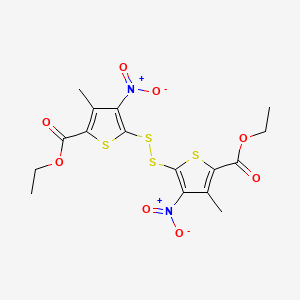
2-Thiophenecarboxylic acid, 5,5'-dithiobis(3-methyl-4-nitro-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected by a disulfide bridge, with additional nitro and ester functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester typically involves the following steps:
Formation of 2-Thiophenecarboxylic Acid: This can be achieved through the oxidation of 2-acetylthiophene using hypochlorite.
Introduction of Nitro Groups: Nitration of the thiophene ring is performed using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Disulfide Bridge: The thiophene rings are linked via a disulfide bridge using a thiol-disulfide exchange reaction.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
科学研究应用
2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
作用机制
The mechanism of action of 2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect oxidative stress pathways and inflammatory responses, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2-Thiophenecarboxylic Acid: A simpler analog without the disulfide bridge and nitro groups.
5-Methyl-2-thiophenecarboxylic Acid: Contains a methyl group instead of the nitro and ester groups.
2,5-Thiophenedicarboxylic Acid: Contains two carboxylic acid groups without the disulfide bridge.
Uniqueness
2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the disulfide bridge and nitro groups differentiates it from simpler thiophene derivatives.
属性
CAS 编号 |
74462-74-1 |
|---|---|
分子式 |
C16H16N2O8S4 |
分子量 |
492.6 g/mol |
IUPAC 名称 |
ethyl 5-[(5-ethoxycarbonyl-4-methyl-3-nitrothiophen-2-yl)disulfanyl]-3-methyl-4-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O8S4/c1-5-25-13(19)11-7(3)9(17(21)22)15(27-11)29-30-16-10(18(23)24)8(4)12(28-16)14(20)26-6-2/h5-6H2,1-4H3 |
InChI 键 |
KTAAYGLXGZVVEW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(S1)SSC2=C(C(=C(S2)C(=O)OCC)C)[N+](=O)[O-])[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




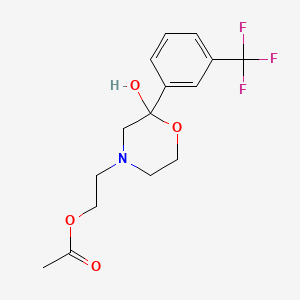

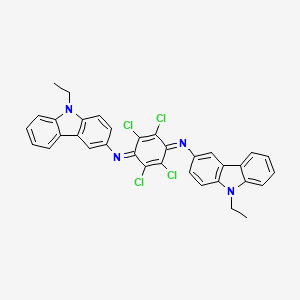
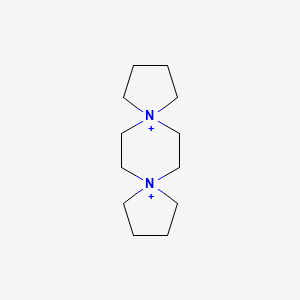
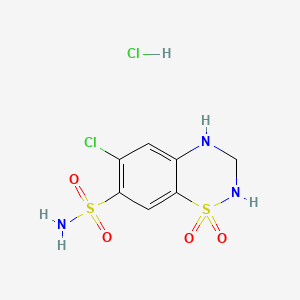

![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)

